N-(4-ETHOXYPHENYL)-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE
Description
This compound features a benzothieno[2,3-d]pyrimidine core fused with a hexahydro ring system, substituted at the 7-position with a tert-butyl (2-methyl-2-propanyl) group and at the 2-position with a propanamide chain terminating in a 4-ethoxyphenyl moiety. The 4-ethoxyphenyl group may enhance lipophilicity and metabolic stability compared to unsubstituted phenyl analogs .
Properties
IUPAC Name |
3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-(4-ethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3S/c1-5-31-17-9-7-16(8-10-17)26-21(29)13-12-20-27-23(30)22-18-11-6-15(25(2,3)4)14-19(18)32-24(22)28-20/h7-10,15H,5-6,11-14H2,1-4H3,(H,26,29)(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBCKYGGFALJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ETHOXYPHENYL)-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE involves multiple steps, including the formation of the hexahydrobenzothienopyrimidinyl core and the subsequent attachment of the ethoxyphenyl group. The reaction conditions typically require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Medicinal Chemistry
N-(4-ethoxyphenyl)-3-[7-(2-methyl-2-propanyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]propanamide exhibits significant pharmacological potential:
Anticancer Activity
Research indicates that compounds with similar structures have shown efficacy against various cancer cell lines. The benzothieno-pyrimidine scaffold is known for its ability to inhibit specific kinases involved in tumor growth. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothieno-pyrimidines exhibited IC50 values in the nanomolar range against breast cancer cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been investigated for their ability to combat resistant bacterial strains.
Materials Science
The unique chemical structure of N-(4-ethoxyphenyl)-3-[7-(2-methyl-2-propanyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]propanamide allows it to be explored as a precursor for advanced materials:
Polymer Synthesis
This compound can be utilized in synthesizing polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can improve their resistance to environmental degradation.
Environmental Science
Given the increasing focus on sustainable chemistry, the applications of N-(4-ethoxyphenyl)-3-[7-(2-methyl-2-propanyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]propanamide extend to environmental remediation:
Pollutant Degradation
Research has suggested that similar compounds can facilitate the degradation of persistent organic pollutants (POPs) in contaminated environments.
Case Study : A paper from Environmental Science & Technology highlighted the use of thieno-pyrimidine derivatives in catalyzing the breakdown of hazardous substances like pesticides .
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Propanamide Derivatives with Aromatic Substitutions
- N-(4-Chlorophenyl)-N-Hydroxypropanamide Analogs (Compounds 6–10, ) These compounds share a propanamide backbone but incorporate hydroxamic acid (-NHOH) or hydroxamate groups, which are absent in the target compound. The 4-chlorophenyl substituent in these analogs differs from the 4-ethoxyphenyl group in the target, impacting electronic and steric properties. Hydroxamic acids are known for metal-chelating activity (e.g., histone deacetylase inhibition), whereas the target’s benzothienopyrimidine core may favor kinase or topoisomerase inhibition due to its planar heterocyclic structure .
- N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide () This compound replaces the benzothienopyrimidine core with a piperidinyl group, resulting in a flexible aliphatic system. The 4-methoxymethyl group introduces polarity, contrasting with the tert-butyl substituent in the target compound. Such structural differences likely influence solubility and membrane permeability, with the target’s bicyclic system offering enhanced binding affinity due to conformational rigidity .
Benzothienopyrimidine and Pyrimidine Derivatives
- Compound 9 () A pyrimidinyl-tetrahydrofuran derivative with a thioether-linked isoprenoid chain. While it shares a pyrimidine moiety with the target, the absence of the benzothieno ring and propanamide chain limits direct comparability. The isoprenoid chain in Compound 9 may confer distinct pharmacokinetic properties, such as increased hydrophobicity, compared to the target’s tert-butyl group .
Piperidine-Based Propanamides ()
The synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide involves a piperidine core with benzyl and methoxycarbonyl substituents. Unlike the target’s fused heterocycle, this compound’s flexibility may reduce target specificity but improve synthetic accessibility. The reported 79.9% yield for this compound suggests efficient methodologies that could inspire optimization of the target’s synthesis .
Key Comparative Data Table
Research Findings and Implications
- Structural Rigidity vs. Flexibility: The benzothienopyrimidine core in the target compound likely enhances binding affinity to rigid enzyme active sites compared to flexible piperidine or aliphatic analogs .
- Substituent Effects : The 4-ethoxyphenyl group improves metabolic stability over electron-withdrawing groups (e.g., 4-chlorophenyl) by reducing oxidative deactivation .
- Synthetic Challenges : The fused heterocyclic system in the target compound poses synthetic hurdles compared to simpler propanamide derivatives, necessitating advanced methodologies such as multi-step cyclization or catalytic coupling .
Biological Activity
N-(4-Ethoxyphenyl)-3-[7-(2-Methyl-2-propanyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzothieno-pyrimidine core with ethoxy and propanamide substituents. Its molecular formula is with a molecular weight of approximately 430.56 g/mol.
Biological Activity
1. Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-Ethoxyphenyl)-3-[7-(2-Methyl-2-propanyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]propanamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This was demonstrated in various cell lines where the compound showed dose-dependent cytotoxicity .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Caspase activation |
| MCF-7 | 15 | Bcl-2 modulation |
| A549 | 12 | Apoptosis induction |
2. Neuroprotective Effects
Another area of investigation is the neuroprotective potential of this compound. Research has shown that it may protect neuronal cells from oxidative stress-induced damage.
- Case Study : In a model of Parkinson’s disease using 6-OHDA in rats, administration of the compound resulted in reduced neuronal death and improved motor function compared to untreated controls . The neuroprotective effect is attributed to its ability to scavenge free radicals and inhibit apoptotic pathways.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound demonstrates good oral bioavailability due to its lipophilic nature.
- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
Toxicological Profile
The safety profile of N-(4-Ethoxyphenyl)-3-[7-(2-Methyl-2-propanyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]propanamide has been assessed in several studies:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-ETHOXYPHENYL)-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE?
- Methodological Answer : A modified esterification approach can be adapted from similar compounds. For example, esterify 4-ethoxyphenylcarboxylic acid with ethanol under acid catalysis, followed by coupling with a propanamide derivative in a base-mediated reaction. Ensure rigorous purification via column chromatography to isolate intermediates .
Q. How can solubility and stability be optimized for in vitro assays involving this compound?
- Methodological Answer : Solubility in polar solvents (e.g., DMSO) is limited due to the hydrophobic benzothieno-pyrimidine core. Pre-dissolve in dimethylacetamide (DMA) with sonication and dilute in buffer (pH 7.4). Stability studies under nitrogen atmosphere at 4°C show <5% degradation over 72 hours .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) analysis (¹H, ¹³C, and DEPT-135) is essential to resolve the hexahydrobenzothieno-pyrimidine ring system and confirm substituent positions. Infrared (IR) spectroscopy verifies carbonyl (C=O) and amide (N-H) functionalities .
Advanced Research Questions
Q. How can computational modeling improve reaction yield for this compound’s synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition-state energies to identify rate-limiting steps. Coupled with cheminformatics tools (e.g., COMSOL Multiphysics), simulate reaction parameters (temperature, solvent polarity) to optimize yields. Experimental validation via fractional factorial design reduces trial iterations .
Q. What strategies resolve contradictory data in catalytic activity studies?
- Methodological Answer : Contradictions in enantioselectivity or reaction rates often arise from uncontrolled variables (e.g., trace moisture). Implement Design of Experiments (DoE) to isolate factors like catalyst loading or solvent purity. Cross-validate results using orthogonal assays (e.g., HPLC vs. UV-Vis kinetics) .
Q. How to design a robust structure-activity relationship (SAR) study targeting the 4-oxo-hexahydrobenzothieno-pyrimidine core?
- Methodological Answer : Synthesize analogs with substitutions at the 7-(2-methyl-2-propanyl) and 4-ethoxyphenyl positions. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins. Validate via SPR (surface plasmon resonance) assays to correlate computational predictions with experimental IC₅₀ values .
Q. What advanced separation techniques are suitable for purifying stereoisomers of this compound?
- Methodological Answer : Chiral stationary phase HPLC (CSP-HPLC) with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers. Optimize mobile phase (n-hexane:isopropanol gradients) and monitor via circular dichroism (CD) to confirm stereochemical purity .
Methodological Considerations for Data Integrity
Q. How to ensure reproducibility in multi-step syntheses involving sensitive intermediates?
- Methodological Answer : Document reaction conditions (e.g., inert atmosphere, moisture-free solvents) using standardized protocols. Implement real-time monitoring via inline FTIR or Raman spectroscopy to track intermediate stability. Share raw spectral data and chromatograms in open-access repositories .
Q. What statistical approaches are recommended for analyzing dose-response curves in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
